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molecular formula C19H39ClO2 B092639 1-Chloro-3-(hexadecyloxy)propan-2-ol CAS No. 18371-73-8

1-Chloro-3-(hexadecyloxy)propan-2-ol

Cat. No. B092639
M. Wt: 335 g/mol
InChI Key: CEKNQNBGGWOLAM-UHFFFAOYSA-N
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Patent
US05206020

Procedure details

To a solution of 3-chloro-2-hydroxypropyl hexadecyl ether (10 g, 0.0311 moles in 20 mls water at 90° C. under argon was added a 50% solution of sodium hydroxide (1.37 g, 0.0343 moles) in 10 mls water over 15 minutes. The reaction was heated under the same conditions for 3 additional hours. Sample was purified by distillation (yield=60%). Upon cooling a white solid formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:17][CH2:18][CH:19]([OH:22])[CH2:20]Cl)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[OH-].[Na+]>O>[CH2:18]([O:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH:19]1[O:22][CH2:20]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)OCC(CCl)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.37 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated under the same conditions for 3 additional hours
DISTILLATION
Type
DISTILLATION
Details
Sample was purified by distillation (yield=60%)
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling a white solid
CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
Smiles
C(C1CO1)OCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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